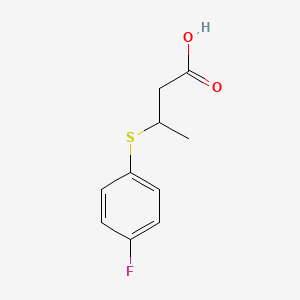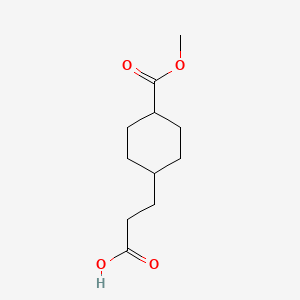
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-3-ethoxythiophene-2-carboxylate: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-3-ethoxythiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of thiophene under controlled conditions, followed by esterification and purification steps. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex thiophene derivatives which are valuable in material science and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of thiophene-based drugs.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. They are used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ethoxy group enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiophene ring.
Comparaison Avec Des Composés Similaires
- Methyl 5-chloro-3-methoxythiophene-2-carboxylate
- Methyl 5-chloro-3-ethoxythiophene-2-carboxylate
- Methyl 5-chloro-3-propoxythiophene-2-carboxylate
Comparison: this compound is unique due to the presence of the ethoxy group, which imparts different solubility and reactivity compared to its methoxy and propoxy analogs. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
Formule moléculaire |
C8H9ClO3S |
|---|---|
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
methyl 5-chloro-3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S/c1-3-12-5-4-6(9)13-7(5)8(10)11-2/h4H,3H2,1-2H3 |
Clé InChI |
XNKPNJFOMYRTLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(SC(=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)




![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)

![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)
